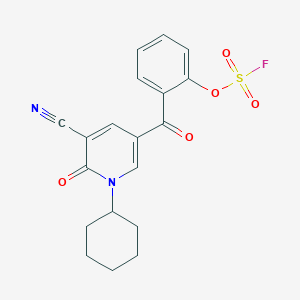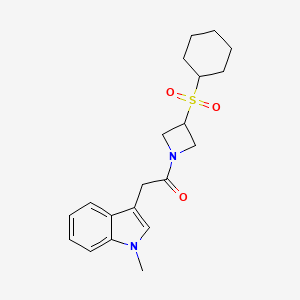
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine, also known as FC-11, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FC-11 belongs to the family of pyridinecarboxamides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are essential for cancer cell survival. 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has also been found to disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine in lab experiments include its high potency and selectivity against cancer cells. The compound has also been found to exhibit low toxicity towards normal cells, which is essential for the development of safe and effective cancer therapies. However, the limitations of using 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore the potential of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Additionally, the development of new analogs of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine may lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
The synthesis of 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine involves the reaction of 3-cyano-1-cyclohexyl-2-oxo-5-(2-fluorosulfonyloxybenzoyl) pyridine with a suitable amine in the presence of a base. The reaction proceeds through an intermediate, which is subsequently dehydrated to form 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine. The process of synthesis has been optimized to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine has also been found to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
Eigenschaften
IUPAC Name |
3-cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c20-28(25,26)27-17-9-5-4-8-16(17)18(23)14-10-13(11-21)19(24)22(12-14)15-6-2-1-3-7-15/h4-5,8-10,12,15H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIVQLRKSKCGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-cyclohexyl-5-(2-fluorosulfonyloxybenzoyl)-2-oxopyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)
![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2357541.png)
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2357547.png)
![3-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2357548.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide](/img/structure/B2357550.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2357553.png)
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2357555.png)